3-Benzhydrylpurin-6-amine
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Overview
Description
3-Benzhydryl-3H-purin-6-amine is an organic compound with the molecular formula C18H15N5 and a molecular weight of 301.35 g/mol . This compound belongs to the class of benzhydryl amines, which are characterized by a benzhydryl group attached to a purine ring. Benzhydryl amines are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzhydryl-3H-purin-6-amine typically involves the reaction of benzhydrylamine with a suitable purine derivative. One common method is the condensation of benzhydrylamine with 6-chloropurine under basic conditions, followed by purification through recrystallization . The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) with a base like potassium tert-butoxide or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of 3-Benzhydryl-3H-purin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Benzhydryl-3H-purin-6-amine undergoes various chemical reactions, including:
Substitution: The benzhydryl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzhydryl-purine derivatives.
Scientific Research Applications
3-Benzhydryl-3H-purin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzhydryl-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to alterations in cellular processes . The exact pathways and molecular targets are still under investigation, but it is believed that the benzhydryl group plays a crucial role in binding to the active sites of enzymes .
Comparison with Similar Compounds
Diphenhydramine: An antihistamine with a similar benzhydryl structure.
Benzhydrylamine: A precursor in the synthesis of various benzhydryl derivatives.
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: Another purine derivative with distinct pharmacological properties.
Uniqueness: 3-Benzhydryl-3H-purin-6-amine is unique due to its specific combination of a benzhydryl group with a purine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
10184-19-7 |
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Molecular Formula |
C18H15N5 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
3-benzhydryl-7H-purin-6-imine |
InChI |
InChI=1S/C18H15N5/c19-17-15-18(21-11-20-15)23(12-22-17)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19H,(H,20,21) |
InChI Key |
PVRRHHOKIPJJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=N)C4=C3N=CN4 |
Origin of Product |
United States |
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